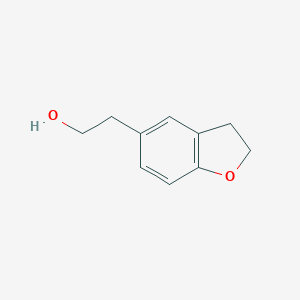

2-(2,3-Dihydrobenzofuran-5-yl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSIYKHOHYJGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611466 | |

| Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87776-76-9 | |

| Record name | 2,3-Dihydro-5-benzofuranethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87776-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dihydro-5-benzofuranethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV4R6X27DZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2-(2,3-Dihydrobenzofuran-5-yl)ethanol: A Synthetic Gateway to a Privileged Natural Product Scaffold

Abstract

The 2,3-dihydrobenzofuran motif is a cornerstone in the architecture of a vast array of bioactive natural products, exhibiting a wide spectrum of pharmacological activities. While nature has provided a plethora of complex derivatives, the specific compound, 2-(2,3-Dihydrobenzofuran-5-yl)ethanol , has not been reported as a naturally occurring molecule to date. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of this synthetically accessible compound. We will explore its structural relationship to known natural products, propose a plausible biosynthetic pathway, and detail robust synthetic strategies. This whitepaper aims to bridge the gap between the untapped potential of this simple yet versatile building block and its application in the synthesis of novel therapeutic agents and chemical probes.

Introduction: The 2,3-Dihydrobenzofuran Core in Nature

The 2,3-dihydrobenzofuran skeleton is a privileged heterocyclic system frequently encountered in a diverse range of natural products isolated from plants and fungi.[1] These compounds are often classified as alkaloids, neolignans, and isoflavonoids, and they exhibit a remarkable array of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. Notable examples of natural products featuring this core structure include rocaglamide, a potent anticancer agent, and various pterocarpans with antifungal activities.[1]

Despite the widespread occurrence of complex 2,3-dihydrobenzofuran derivatives, the simpler analogue, this compound, remains conspicuously absent from the annals of natural product chemistry. Its existence is confirmed in chemical databases and it is commercially available as a synthetic compound. This guide, therefore, addresses its significance from a synthetic and biosynthetic perspective, positioning it as a valuable starting material for the exploration of this important chemical space.

A Putative Biosynthetic Pathway: Connecting to Natural Precursors

While this compound has not been isolated from a natural source, its structure suggests a plausible biogenetic origin from common plant secondary metabolites. Specifically, its biosynthesis can be hypothetically derived from the well-established phenylpropanoid and phenylethanoid pathways.

The proposed pathway commences with the amino acid L-phenylalanine, a primary precursor in the biosynthesis of a multitude of plant phenolics.

Caption: A proposed biosynthetic pathway for this compound.

The key steps in this hypothetical pathway are:

-

Phenylpropanoid Pathway: L-Phenylalanine is converted to p-coumaric acid through the action of phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H).

-

Hydroxylation and Methylation: Further enzymatic modifications, such as hydroxylation and methylation, can lead to precursors like ferulic acid.

-

Reductive Pathway: The carboxylic acid moiety of these phenylpropanoids is then reduced to an alcohol, yielding monolignols such as coniferyl alcohol.

-

Oxidative Coupling and Cyclization: The formation of the 2,3-dihydrobenzofuran ring is proposed to occur via an oxidative radical coupling reaction, a common mechanism in the biosynthesis of lignans and neolignans. This is often catalyzed by laccases or peroxidases, leading to the formation of a quinone methide intermediate which then undergoes intramolecular cyclization.

-

Side-Chain Modification: Subsequent reduction of the propenyl side chain would lead to the ethyl group, and a final reduction of a terminal functional group (e.g., aldehyde or carboxylic acid) would yield the primary alcohol of the target molecule.

This proposed pathway provides a logical framework for understanding how a molecule like this compound could theoretically be produced in nature and offers inspiration for biomimetic synthetic approaches.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several robust and scalable routes. Below, we outline a detailed protocol for a plausible multi-step synthesis, starting from commercially available materials.

Proposed Synthetic Workflow

Caption: A proposed multi-step synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

-

Objective: To introduce an acetyl group at the 5-position of the 2,3-dihydrobenzofuran ring.

-

Procedure:

-

To a stirred solution of 2,3-dihydrobenzofuran (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride, 1.1 eq) portion-wise.

-

Slowly add acetyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-acetyl-2,3-dihydrobenzofuran.

-

Step 2: Reduction of 5-Acetyl-2,3-dihydrobenzofuran

-

Objective: To reduce the ketone to a secondary alcohol.

-

Procedure:

-

Dissolve 5-acetyl-2,3-dihydrobenzofuran (1.0 eq) in methanol or ethanol.

-

Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(2,3-Dihydrobenzofuran-5-yl)ethanol.

-

Step 3: Conversion to 5-(1-Bromoethyl)-2,3-dihydrobenzofuran

-

Objective: To convert the secondary alcohol into a more reactive alkyl bromide for subsequent carbon-carbon bond formation.

-

Procedure:

-

Dissolve 1-(2,3-Dihydrobenzofuran-5-yl)ethanol (1.0 eq) in a suitable solvent such as dichloromethane.

-

Cool the solution to 0 °C and add phosphorus tribromide (0.5 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Carefully pour the reaction mixture onto ice water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain 5-(1-bromoethyl)-2,3-dihydrobenzofuran.

-

Step 4: Synthesis of this compound

-

Objective: To extend the carbon chain by one carbon and introduce the primary alcohol functionality.

-

Procedure:

-

Prepare a Grignard reagent by adding a solution of 5-(1-bromoethyl)-2,3-dihydrobenzofuran (1.0 eq) in anhydrous THF to a suspension of magnesium turnings (1.2 eq) in anhydrous THF.

-

Once the Grignard reagent formation is complete, cool the solution to 0 °C.

-

Bubble dry formaldehyde gas (generated by heating paraformaldehyde) through the Grignard solution or add a solution of paraformaldehyde in THF.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Key Intermediates and Characterization Data

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (indicative) |

| 5-Acetyl-2,3-dihydrobenzofuran | C₁₀H₁₀O₂ | 162.19 | Aromatic protons (singlet and doublet), CH₂-O triplet, CH₂-Ar triplet, methyl singlet. |

| 1-(2,3-Dihydrobenzofuran-5-yl)ethanol | C₁₀H₁₂O₂ | 164.20 | Aromatic protons, CH-OH quartet, CH₂-O triplet, CH₂-Ar triplet, methyl doublet, OH singlet. |

| 5-(1-Bromoethyl)-2,3-dihydrobenzofuran | C₁₀H₁₁BrO | 227.10 | Aromatic protons, CH-Br quartet, CH₂-O triplet, CH₂-Ar triplet, methyl doublet. |

| This compound | C₁₀H₁₂O₂ | 164.20 | Aromatic protons, CH₂-OH triplet, CH₂-Ar triplet, CH₂-O triplet, CH₂-Ar triplet, OH singlet. |

Applications and Future Perspectives

This compound represents a versatile and underutilized building block in medicinal chemistry and drug discovery. Its simple structure, combined with the inherent biological relevance of the 2,3-dihydrobenzofuran core, makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening.

Potential applications include:

-

Synthesis of Natural Product Analogues: The ethanol side chain can be readily modified or extended to access more complex structures that mimic naturally occurring dihydrobenzofuran neolignans and other related compounds.

-

Fragment-Based Drug Discovery: As a relatively small and simple molecule, it can serve as a valuable fragment for screening against various biological targets.

-

Development of Novel Bioactive Compounds: The functional groups on the molecule (the aromatic ring and the primary alcohol) provide handles for a wide range of chemical transformations, allowing for the generation of diverse derivatives with potentially novel pharmacological properties.

Future research should focus on the efficient and scalable synthesis of this compound and its derivatives, as well as a thorough investigation of their biological activities. The exploration of its potential as a precursor for the total synthesis of complex natural products is also a promising avenue for further investigation.

Conclusion

References

-

Some examples of 2,3‐dihydrobenzofuran natural products. - ResearchGate. Available at: [Link]

Sources

The Biosynthesis of 2-(2,3-dihydrobenzofuran-5-yl)ethanol: A Technical Guide for Scientific Professionals

Abstract

2-(2,3-dihydrobenzofuran-5-yl)ethanol is a molecule of interest due to its core 2,3-dihydrobenzofuran scaffold, a privileged structure in numerous bioactive natural products and synthetic compounds. While the specific biosynthetic pathway to this particular ethanol derivative is not extensively documented, this guide delineates a putative pathway grounded in the well-established biosynthesis of dihydrobenzofuran neolignans. By leveraging established principles of plant secondary metabolism, this document provides researchers, scientists, and drug development professionals with a comprehensive technical framework. We will explore the synthesis of key precursors via the phenylpropanoid pathway, the critical oxidative coupling reactions, and subsequent enzymatic modifications. Furthermore, this guide will delve into biocatalytic and chemoenzymatic strategies that offer alternative and potentially scalable routes to this and related compounds.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a cornerstone in medicinal chemistry and natural product science. Its presence in a wide array of biologically active molecules underscores its importance as a pharmacophore. These compounds exhibit a diverse range of activities, including anti-inflammatory, antioxidant, cytotoxic, and neuroprotective properties. Understanding the biosynthetic logic behind the formation of these structures is paramount for their discovery, derivatization, and potential biotechnological production. This guide focuses on a specific derivative, this compound, and proposes a biosynthetic route based on analogous, well-characterized pathways.

A Putative Biosynthetic Pathway: From Phenylpropanoids to the Dihydrobenzofuran Core

The biosynthesis of this compound is hypothesized to originate from the phenylpropanoid pathway, a central route in plant secondary metabolism responsible for the synthesis of a vast array of phenolic compounds, including lignans and neolignans. Dihydrobenzofuran neolignans, in particular, provide a robust model for the formation of the core scaffold of our target molecule.[1][2] The proposed pathway can be dissected into three key stages:

-

Precursor Synthesis: Generation of C6-C3 phenylpropanoid monomers.

-

Oxidative Coupling: Dimerization of phenylpropanoid units to form the dihydrobenzofuran ring.

-

Tailoring Reactions: Enzymatic modifications to yield the final this compound.

Stage 1: The Phenylpropanoid Pathway as the Foundational Source of Precursors

The journey begins with the aromatic amino acid L-phenylalanine. A series of enzymatic transformations converts L-phenylalanine into key phenylpropanoid intermediates, such as p-coumaric acid, ferulic acid, and their corresponding alcohols (p-coumaryl alcohol and coniferyl alcohol).

Key Enzymatic Steps:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid to yield p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by converting it to its coenzyme A thioester, p-coumaroyl-CoA.

-

Hydroxylation and Methylation: Further modifications, such as hydroxylation by p-coumaroyl shikimate 3'-hydroxylase (C3'H) and subsequent O-methylation by caffeoyl-CoA O-methyltransferase (CCoAOMT), can lead to feruloyl-CoA.

-

Reduction to Alcohols: The activated CoA esters are then reduced to their corresponding alcohols by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD).

Stage 2: Oxidative Coupling - The Genesis of the Dihydrobenzofuran Ring

The formation of the dihydrobenzofuran neolignan structure is achieved through the oxidative coupling of two phenylpropanoid units.[1] This critical step is believed to be mediated by one-electron oxidizing enzymes, such as laccases and peroxidases, which generate radical intermediates from monolignols like coniferyl alcohol.[3]

The coupling of two coniferyl alcohol radicals can occur in various ways, leading to different linkage types. For the formation of the dihydrobenzofuran structure, a specific C8-C5' and C7-O-C4' linkage is required. The stereochemistry of this coupling is often controlled by dirigent proteins (DPs), which bind the radical intermediates and orient them for a specific coupling outcome.[3]

Stage 3: Tailoring Reactions to Yield this compound

Following the formation of the core dihydrobenzofuran neolignan structure, a series of tailoring reactions would be necessary to arrive at the final product. These modifications could include:

-

Reduction of the Propenyl Side Chain: The C3 propenyl side chain of the second phenylpropanoid unit would need to be reduced to an ethyl group. This could be accomplished by one or more reductases.

-

Hydroxylation/Dehydroxylation and Demethoxylation: Depending on the exact nature of the coupled precursors, additional enzymatic steps might be required to achieve the substitution pattern of the final molecule.

-

Formation of the Ethanol Moiety: The propenyl side chain of the first phenylpropanoid unit needs to be converted to an ethanol group. This could involve hydration and subsequent reduction steps.

Biotechnological and Chemoenzymatic Approaches

While the natural biosynthetic pathway provides a blueprint, modern biotechnology offers alternative routes for the synthesis of 2,3-dihydrobenzofurans. These approaches can be broadly categorized into biocatalytic and chemoenzymatic strategies.

Biocatalytic Synthesis

Biocatalysis leverages whole cells or isolated enzymes to perform specific chemical transformations. For the synthesis of 2,3-dihydrobenzofurans, several innovative biocatalytic methods have been developed.

One notable strategy involves the use of engineered myoglobins for the asymmetric cyclopropanation of benzofurans, leading to stereochemically rich 2,3-dihydrobenzofuran scaffolds.[4][5][6] This approach offers high enantioselectivity and can be performed in whole-cell systems, making it a scalable and green alternative to traditional chemical synthesis.[4]

Another biocatalytic approach is the use of enzymes, such as lipases, for the dynamic kinetic resolution of 2,3-dihydro-3-benzofuranols.[7] This method allows for the highly enantioselective synthesis of chiral 2,3-dihydrobenzofuran esters.[7]

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions. A straightforward chemoenzymatic strategy for producing enantiopure 2,3-dihydrobenzofurans involves the lipase-mediated kinetic resolution of 1-aryl-2-propanols or the bioreduction of the corresponding ketones, followed by a chemical intramolecular cyclization reaction.[8]

Experimental Protocols: A Framework for Investigation

Investigating the proposed biosynthetic pathway or developing a biocatalytic production method requires robust experimental protocols. Below are generalized workflows for key stages.

Protocol: In Vivo Feeding Studies with Labeled Precursors

This protocol is designed to trace the incorporation of precursors into the target molecule in a plant or microbial system.

-

Precursor Selection and Labeling: Synthesize or procure isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled L-phenylalanine or coniferyl alcohol.

-

System Selection: Choose a suitable biological system, such as plant cell cultures known to produce related compounds or a metabolically engineered microbial host.[9][10]

-

Feeding: Introduce the labeled precursor to the culture medium.

-

Incubation and Harvesting: Allow the culture to grow for a defined period, then harvest the cells and/or the culture medium.

-

Extraction: Perform a solvent-based extraction to isolate secondary metabolites.

-

Analysis: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) for separation, followed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify labeled products and determine the position of the isotopic labels.

Protocol: In Vitro Enzymatic Assays

This protocol aims to identify and characterize the enzymes involved in the biosynthetic pathway.

-

Enzyme Source: Obtain a crude protein extract from the selected biological system or express candidate enzymes (e.g., laccases, peroxidases, reductases) in a heterologous host like E. coli or yeast.

-

Substrate Preparation: Prepare a solution of the putative substrate (e.g., coniferyl alcohol for oxidative coupling assays).

-

Reaction Setup: Combine the enzyme, substrate, and any necessary cofactors (e.g., H₂O₂ for peroxidases) in a suitable buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a specific duration.

-

Quenching and Extraction: Stop the reaction and extract the products.

-

Product Analysis: Analyze the reaction products using HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of the expected product.

Data Presentation: A Comparative Overview

The following table summarizes the key features of the different synthetic approaches discussed.

| Approach | Key Features | Advantages | Challenges |

| Natural Biosynthesis | Utilizes the phenylpropanoid pathway and oxidative coupling. | Green and sustainable. | Low yields, complex regulation. |

| Biocatalysis (Engineered Myoglobins) | Asymmetric cyclopropanation of benzofurans.[4][5][6] | High enantioselectivity, scalable. | Requires protein engineering expertise. |

| Biocatalysis (Lipases) | Dynamic kinetic resolution of benzofuranols.[7] | High enantioselectivity for chiral esters. | Limited to specific substrates. |

| Chemoenzymatic Synthesis | Combination of enzymatic resolution and chemical cyclization.[8] | Access to enantiopure products, versatile. | Multi-step process, may require protecting groups. |

Conclusion and Future Perspectives

The biosynthesis of this compound likely follows a pathway analogous to that of dihydrobenzofuran neolignans, originating from the phenylpropanoid pathway and involving a key oxidative coupling step. While this proposed pathway requires further experimental validation, it provides a solid foundation for future research. The advancements in biocatalysis and chemoenzymatic synthesis offer promising avenues for the sustainable and stereocontrolled production of this and other valuable 2,3-dihydrobenzofuran derivatives. Future work should focus on the identification and characterization of the specific enzymes involved in the natural biosynthetic pathway, as well as the optimization of biotechnological production platforms.

References

-

Vargas, D. A., Khade, R. L., Zhang, Y., & Fasan, R. (2019). Biocatalytic Strategy for Highly Diastereo- and Enantioselective Synthesis of 2,3-Dihydrobenzofuran-Based Tricyclic Scaffolds. Angewandte Chemie International Edition, 58(30), 10148–10152. [Link]

-

Vargas, D. A., Khade, R. L., Zhang, Y., & Fasan, R. (2019). Biocatalytic Strategy for Highly Diastereo- and Enantioselective Synthesis of 2,3-Dihydrobenzofuran-Based Tricyclic Scaffolds. PubMed. [Link]

-

Vargas, D. A., Khade, R. L., Zhang, Y., & Fasan, R. (2019). Biocatalytic Strategy for Highly Diastereo‐ and Enantioselective Synthesis of 2,3‐Dihydrobenzofuran‐Based Tricyclic Scaffolds. ResearchGate. [Link]

-

Mangas-Sánchez, J., Busto, E., Gotor-Fernández, V., & Gotor, V. (2011). Straightforward Synthesis of Enantiopure 2,3-Dihydrobenzofurans by a Sequential Stereoselective Biotransformation and Chemical Intramolecular Cyclization. Organic Letters, 13(15), 4056–4059. [Link]

-

Dias, H. J., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

-

Catarino, R. I. L., et al. (2007). Biosynthesis of tetrahydrobenzofuran neolignans in somatic embryos of Ocotea catharinensis. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

-

Li, J., et al. (2022). Enzyme-Catalyzed Dynamic Kinetic Resolution for the Asymmetric Synthesis of 2,3-Dihydrobenzofuran Esters and Evaluation of Their Anti-inflammatory Activity. Organic Letters, 24(48), 8899–8904. [Link]

-

Crotti, A. E. M., et al. (2020). Dihydrobenzofuran neolignans: An overview of their chemistry and biological activities. ScienceDirect. [Link]

-

Ono, E., et al. (2012). Lignans and neolignans. (A) The biosynthetic pathways of... ResearchGate. [Link]

-

Zhang, X., et al. (2012). Metabolic Engineering for Production of Biorenewable Fuels and Chemicals: Contributions of Synthetic Biology. ResearchGate. [Link]

-

Zhang, X., et al. (2012). Metabolic Engineering for Production of Biorenewable Fuels and Chemicals: Contributions of Synthetic Biology. PubMed Central. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biocatalytic strategy for highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofuran based tricyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biocatalytic Strategy for Highly Diastereo- and Enantioselective Synthesis of 2,3-Dihydrobenzofuran-Based Tricyclic Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic Engineering for Production of Biorenewable Fuels and Chemicals: Contributions of Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of the compound 2-(2,3-Dihydrobenzofuran-5-yl)ethanol. The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this endeavor, offering detailed insights into molecular structure and connectivity. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only predicted spectroscopic data for the title compound but also the underlying principles and experimental considerations for its characterization.

Molecular Structure and Significance

This compound belongs to the dihydrobenzofuran class of heterocyclic compounds. This structural motif is prevalent in a wide array of natural products and pharmacologically active molecules, exhibiting diverse biological activities. The presence of a hydroxyl group and a flexible ethyl chain offers potential for further chemical modification, making it a valuable building block in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming its identity and purity, whether it is synthesized in the laboratory or isolated from a natural source.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

1.1: ¹H NMR Spectroscopy: Unveiling the Proton Framework

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's resonances.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale. In modern spectrometers, the solvent signal can often be used as a secondary reference.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved signals.

-

Data Acquisition: A standard one-dimensional proton pulse sequence is used to acquire the spectrum. Key parameters to consider are the number of scans, the relaxation delay, and the spectral width. For a moderately concentrated sample, 16 to 64 scans are typically sufficient.

-

Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals.

The predicted ¹H NMR spectrum of this compound is detailed in the table below. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents and the overall electronic structure of the molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.10 | d, J ≈ 1.5 Hz | 1H | H-4 | Aromatic proton ortho to the ethanol substituent, appearing as a doublet due to coupling with H-6. |

| ~7.05 | dd, J ≈ 8.0, 1.5 Hz | 1H | H-6 | Aromatic proton coupled to both H-7 and H-4, resulting in a doublet of doublets. |

| ~6.75 | d, J ≈ 8.0 Hz | 1H | H-7 | Aromatic proton ortho to the dihydrofuran oxygen, shielded and appearing as a doublet. |

| ~4.55 | t, J ≈ 8.5 Hz | 2H | H-2 | Methylene protons of the dihydrofuran ring adjacent to the oxygen, appearing as a triplet. |

| ~3.80 | t, J ≈ 7.0 Hz | 2H | H-α | Methylene protons adjacent to the hydroxyl group, deshielded by the oxygen, appearing as a triplet. |

| ~3.15 | t, J ≈ 8.5 Hz | 2H | H-3 | Methylene protons of the dihydrofuran ring adjacent to the aromatic ring, appearing as a triplet. |

| ~2.80 | t, J ≈ 7.0 Hz | 2H | H-β | Methylene protons adjacent to the aromatic ring, appearing as a triplet. |

| ~1.60 | br s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and temperature. |

Causality Behind Experimental Choices: The use of a high-field NMR spectrometer (e.g., 500 MHz) is recommended to achieve better signal dispersion, which is particularly useful for resolving the aromatic proton signals. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), can be employed to definitively establish the coupling relationships between the protons.[1]

Diagram 1: Molecular Structure with Proton Labeling

A diagram illustrating the proton labeling for NMR analysis.

1.2: ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.

The protocol is similar to that for ¹H NMR, with the following key differences:

-

Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

-

Acquisition Time: Due to the low natural abundance of the ¹³C isotope (~1.1%) and its lower gyromagnetic ratio, longer acquisition times or a higher number of scans are required to achieve a good signal-to-noise ratio.

The predicted chemical shifts for the carbon atoms are listed below.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~158.0 | C-7a | Quaternary carbon attached to oxygen, highly deshielded. |

| ~132.0 | C-5 | Quaternary carbon attached to the ethyl group. |

| ~130.0 | C-3a | Quaternary carbon at the junction of the two rings. |

| ~128.0 | C-4 | Aromatic CH carbon. |

| ~125.0 | C-6 | Aromatic CH carbon. |

| ~109.0 | C-7 | Aromatic CH carbon shielded by the adjacent oxygen. |

| ~71.0 | C-2 | Methylene carbon of the dihydrofuran ring attached to oxygen. |

| ~63.0 | C-α | Methylene carbon attached to the hydroxyl group. |

| ~39.0 | C-β | Methylene carbon attached to the aromatic ring. |

| ~29.0 | C-3 | Methylene carbon of the dihydrofuran ring. |

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.[2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₀H₁₂O₂. The calculated molecular weight is approximately 164.20 g/mol .

-

Molecular Ion (M⁺•): A peak at m/z = 164 is expected, corresponding to the intact molecular ion.

-

Key Fragmentation Pathways:

-

Loss of H₂O: A peak at m/z = 146 (M-18) due to the loss of a water molecule from the ethanol side chain.

-

Benzylic Cleavage: Cleavage of the Cα-Cβ bond is a common fragmentation pathway for alkyl-substituted aromatic compounds. This would result in a stable benzylic cation at m/z = 133.

-

Loss of CH₂OH: A peak at m/z = 133 can also be formed by the loss of the hydroxymethyl radical (•CH₂OH).

-

Diagram 2: Proposed Fragmentation Pathway

A simplified diagram of the predicted mass fragmentation.

Part 3: Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded. This is necessary to subtract the absorbance of the crystal and the surrounding atmosphere from the sample spectrum.

-

Sample Application: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The sample is scanned with infrared radiation, and the resulting interferogram is converted to an IR spectrum via Fourier transform.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Broad, Strong | O-H stretch | Alcohol |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2950-2850 | Medium | C-H stretch | Aliphatic (CH₂) |

| 1610, 1490 | Medium to Weak | C=C stretch | Aromatic Ring |

| 1250-1200 | Strong | C-O stretch | Aryl ether |

| 1050-1000 | Strong | C-O stretch | Primary alcohol |

The broadness of the O-H stretching band is a result of hydrogen bonding. The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid nature of the molecule.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for the structural elucidation and characterization of this compound. The predicted data, grounded in established spectroscopic principles and data from related structures, offers a reliable reference for researchers engaged in the synthesis, isolation, or application of this and similar compounds. The detailed experimental protocols further serve as a practical guide for obtaining high-quality spectroscopic data.

References

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Quora. (2017, November 11). Can a mass spectrometer determine the structure of an organic compound? Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol, a key heterocyclic molecule relevant in synthetic chemistry and as an impurity in pharmaceutical manufacturing. As a Senior Application Scientist, this document moves beyond simple data reporting to offer a detailed interpretation of the ¹H and ¹³C NMR spectra, grounded in fundamental principles and field-proven insights. We will dissect the predicted chemical shifts, multiplicities, and coupling constants, correlating them directly to the molecule's structure. Furthermore, this guide presents a robust, self-validating experimental protocol for acquiring high-quality NMR data, explaining the causality behind each step, from sample preparation to instrument parameter selection. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation and purity assessment.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] Its non-destructive nature and high degree of experimental reproducibility make it an indispensable tool in research and industrial settings.[2] This guide focuses on this compound (CAS 87776-76-9), a molecule featuring a dihydrobenzofuran core linked to an ethanol sidechain.[3] Understanding its spectral characteristics is crucial for confirming its identity, assessing its purity, and distinguishing it from related isomers or impurities.

This document provides a detailed predictive analysis of both the ¹H and ¹³C NMR spectra. The interpretation is based on established principles of chemical environment, spin-spin coupling, and reference data from similar structural motifs.[4][5] We will conclude with a detailed, field-tested protocol for acquiring and processing the NMR spectra, ensuring that users can generate high-fidelity, reliable data in their own laboratories.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the atoms of this compound have been systematically numbered. The following diagram illustrates the molecular structure and the numbering convention that will be used throughout this guide.

Caption: Molecular structure of this compound with IUPAC-style numbering for the heterocyclic core and Greek lettering for the sidechain.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a wealth of information through three key parameters: chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons generating a signal; and spin-spin coupling, which provides information about adjacent protons.

Predicted ¹H NMR Spectrum

Based on the structure, we can predict the following signals. The analysis assumes a standard deuterated solvent like Chloroform-d (CDCl₃), whose residual peak appears around 7.26 ppm.[6][7]

-

Aromatic Protons (H-4, H-6, H-7):

-

H-7 (δ ≈ 6.7-6.8 ppm): This proton is on a carbon adjacent to the oxygen-bearing carbon (C-7a), making it relatively shielded. It is expected to appear as a doublet, coupled only to H-6 with a typical ortho-coupling constant (³J) of 8-9 Hz.[8]

-

H-6 (δ ≈ 7.0-7.1 ppm): This proton is ortho to H-7 and meta to H-4. It should appear as a doublet of doublets (dd) due to coupling with H-7 (³J ≈ 8-9 Hz) and H-4 (⁴J ≈ 2-3 Hz).[8]

-

H-4 (δ ≈ 7.0-7.1 ppm): This proton is adjacent to the ethanol substituent. It is expected to be a doublet (or a narrow triplet if meta coupling to H-6 is resolved), coupled to H-6 with a meta-coupling constant (⁴J) of 2-3 Hz.[9]

-

-

Dihydrofuran Protons (H-2, H-3):

-

H-2 (δ ≈ 4.5-4.6 ppm): These two protons are on a carbon (C-2) bonded to the ether oxygen, causing a significant downfield shift. They are adjacent to the two protons on C-3 and will appear as a triplet with a typical vicinal coupling constant (³J) of around 8-9 Hz.

-

H-3 (δ ≈ 3.1-3.2 ppm): These two protons are on a benzylic carbon (C-3) and are adjacent to the protons on C-2. They will also appear as a triplet with a ³J value of approximately 8-9 Hz.

-

-

Ethanol Sidechain Protons (H-α, H-β, OH):

-

H-β (δ ≈ 3.8-3.9 ppm): These two protons are on the carbon bearing the hydroxyl group (C-β), resulting in a downfield shift. They are coupled to the H-α protons and will appear as a triplet (³J ≈ 6-7 Hz).

-

H-α (δ ≈ 2.8-2.9 ppm): These two benzylic protons are coupled to the H-β protons and will also appear as a triplet (³J ≈ 6-7 Hz).

-

OH (δ ≈ 1.5-2.5 ppm): The hydroxyl proton signal is typically a broad singlet. Its chemical shift is highly variable and depends on concentration, temperature, and solvent. It may not show coupling due to rapid chemical exchange.

-

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 7.0 – 7.1 | d | ⁴J ≈ 2-3 | 1H |

| H-6 | 7.0 – 7.1 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 | 1H |

| H-7 | 6.7 – 6.8 | d | ³J ≈ 8-9 | 1H |

| H-2 | 4.5 – 4.6 | t | ³J ≈ 8-9 | 2H |

| H-β | 3.8 – 3.9 | t | ³J ≈ 6-7 | 2H |

| H-3 | 3.1 – 3.2 | t | ³J ≈ 8-9 | 2H |

| H-α | 2.8 – 2.9 | t | ³J ≈ 6-7 | 2H |

| OH | 1.5 – 2.5 (variable) | br s | N/A | 1H |

¹³C NMR Spectrum Analysis

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single sharp line. The chemical shift of each signal is indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Spectrum

-

Aromatic Carbons (C-3a to C-7a):

-

C-7a and C-3a (δ ≈ 159-160 ppm and 127-128 ppm): These are quaternary carbons. C-7a, being attached to the ether oxygen, will be the most downfield of the aromatic signals.

-

C-5 (δ ≈ 130-131 ppm): This is the quaternary carbon to which the ethanol sidechain is attached.

-

C-4, C-6, C-7 (δ ≈ 109-128 ppm): These are protonated aromatic carbons. C-7, being ortho to the ether oxygen, is expected to be the most shielded (lowest ppm value).

-

-

Dihydrofuran Carbons (C-2, C-3):

-

C-2 (δ ≈ 71-72 ppm): This aliphatic carbon is directly bonded to the ether oxygen, causing a significant downfield shift into the range typical for C-O bonds.

-

C-3 (δ ≈ 29-30 ppm): This benzylic carbon is a standard aliphatic signal.

-

-

Ethanol Sidechain Carbons (C-α, C-β):

-

C-β (δ ≈ 63-64 ppm): This carbon is attached to the hydroxyl group, shifting it downfield.

-

C-α (δ ≈ 38-39 ppm): This benzylic carbon will appear in the aliphatic region.

-

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7a | 159 – 160 |

| C-5 | 130 – 131 |

| C-3a | 127 – 128 |

| C-4 | 127 – 128 |

| C-6 | 124 – 125 |

| C-7 | 109 – 110 |

| C-2 | 71 – 72 |

| C-β | 63 – 64 |

| C-α | 38 – 39 |

| C-3 | 29 – 30 |

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data is critically dependent on a meticulous experimental approach. The following protocol is a self-validating system designed to ensure spectral integrity.

Workflow for NMR Analysis

Caption: Standard workflow for acquiring and processing NMR spectra.

A. Sample Preparation

The quality of the final spectrum is fundamentally determined at this stage. Errors committed here can compromise the entire analysis.[10]

-

Solvent Selection: this compound contains a polar hydroxyl group and a moderately nonpolar dihydrobenzofuran ring. Chloroform-d (CDCl₃) is an excellent first choice due to its good solvating power for a wide range of organic molecules.[6] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative for highly polar compounds.[11]

-

Concentration: For a standard high-field NMR spectrometer:

-

¹H NMR: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.[11] This concentration provides an excellent signal-to-noise ratio (S/N) in just a few scans.

-

¹³C NMR: A higher concentration of 20-50 mg in 0.6-0.7 mL is required. This is necessary to compensate for the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[11][12]

-

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent. TMS is chemically inert and its signal is defined as 0.00 ppm, serving as the universal reference point for both ¹H and ¹³C spectra.[13]

-

Homogenization and Filtration: Ensure the sample is fully dissolved, using a vortex mixer if necessary. To guarantee magnetic field homogeneity, the solution must be free of particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11][12]

B. Instrument Parameters

The choice of acquisition parameters directly impacts spectral quality, resolution, and the reliability of quantitative measurements.[14]

For ¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate. A 30-degree pulse angle is chosen as a compromise between signal intensity and faster relaxation, allowing for a shorter recycle delay.

-

Acquisition Time (AQ): Set to 3-4 seconds. This duration is sufficient to capture the full decay of the Free Induction Decay (FID) for small molecules, ensuring good resolution.[15]

-

Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative ¹H spectra. This allows most protons to relax back to equilibrium between pulses. For strictly quantitative results, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.

-

Number of Scans (NS): For the recommended concentration, 8 to 16 scans are usually adequate to achieve excellent S/N. The S/N ratio improves with the square root of the number of scans.[15]

For ¹³C NMR Spectroscopy:

-

Pulse Sequence: Use a standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum with a single peak for each carbon.

-

Acquisition Time (AQ): An AQ of 1-2 seconds is generally sufficient.

-

Relaxation Delay (D1): A D1 of 2 seconds is a good starting point. Be aware that quaternary carbons have much longer relaxation times, and if their detection is critical or quantitative data is needed, this delay may need to be increased significantly (e.g., to 10 seconds or more).

-

Number of Scans (NS): A much larger number of scans is required compared to ¹H NMR. Typically, 1024 to 2048 scans over 1-2 hours will provide a good quality spectrum for the recommended sample concentration.

C. Data Processing

-

Fourier Transformation: The raw time-domain data (FID) is converted into the frequency-domain spectrum. An exponential multiplication with a line-broadening factor of 0.3 Hz is commonly applied to improve S/N without significantly degrading resolution.[15]

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical). The baseline should be corrected to be flat and at zero intensity.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7][16]

-

Integration: The relative areas of the peaks in the ¹H spectrum are integrated to determine the ratio of protons giving rise to each signal.

Conclusion

The structural confirmation of this compound is readily achievable through a combined analysis of its ¹H and ¹³C NMR spectra. The predicted spectra reveal a distinct set of signals for the aromatic, dihydrofuran, and ethanol moieties, each with characteristic chemical shifts and coupling patterns. The aromatic region shows a classic three-proton system, while the two pairs of triplets for the dihydrofuran ring and the two pairs of triplets for the ethanol sidechain are unambiguous reporters of the core structure. By adhering to the detailed experimental protocol provided, researchers and scientists can confidently acquire high-fidelity NMR data, enabling unequivocal structural verification and purity assessment, which are critical steps in drug development and chemical research.

References

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Bharti, S. K., & Roy, R. (2012). Sample Preparation and Data Analysis for NMR-Based Metabolomics. PubMed.

- The Royal Society of Chemistry. (2021). NMR Approaches for Probing the Polar Metabolome.

- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.

- ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively.

- ChemicalBook. (n.d.). 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum.

- University of Missouri. (2020, April 13). Optimized Default 1H Parameters.

- The Royal Society of Chemistry. (2018). Acquiring 1 H and 13 C Spectra.

- SpectraBase. (n.d.). 2,3-DIHYDRO-7-BENZOFURAN-CARBOXYLIC-ACID - Optional[13C NMR].

- Iowa State University. (n.d.). NMR Sample Preparation.

- ChemicalBook. (n.d.). 2,3-DIHYDROBENZOFURAN-4-OL(144822-82-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2,3-DIHYDROBENZOFURAN-7-CARBOXYLIC ACID(35700-40-4) 1H NMR spectrum.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0291528).

- SpectraBase. (n.d.). 2,3-Dihydro-2-methylbenzofuran - Optional[1H NMR] - Chemical Shifts.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0155341).

- Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?.

- ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.

- PMC. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.

- ResearchGate. (2015, August 6). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.

- Oxford Learning Link. (n.d.). Chapter 32.

- Repositório Institucional da Universidade de Vigo. (n.d.). Copies of 1H, 13C, 19F NMR spectra.

- PubChem. (n.d.). 2,3-Dihydro-2-methylbenzofuran.

- ATB (Automated Topology Builder). (n.d.). (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol.

- Sigma-Aldrich. (n.d.). NMR Solvents.

- Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.

- Iowa State University. (n.d.). NMR Coupling Constants.

- ChemicalBook. (n.d.). 2,3-DIHYDRO-2-METHYLBENZOFURAN(1746-11-8) 13C NMR spectrum.

- PubChem. (n.d.). 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol.

- Eurisotop. (n.d.). NMR Solvent data chart.

- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Scribd. (n.d.). NMR Solvent Chart.

- SpectraBase. (n.d.). Dihydrobenzofuran - Optional[13C NMR] - Chemical Shifts.

- The University of Queensland. (n.d.). and three‐bond carbon–hydrogen coupling constants in cinnamic acid based compounds.

- Journal of the Chemical Society of Pakistan. (n.d.). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines.

- ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)....

Sources

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol | C10H12O2 | CID 21224078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. NMR Solvents [sigmaaldrich.com]

- 7. eurisotop.com [eurisotop.com]

- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. books.rsc.org [books.rsc.org]

- 11. organomation.com [organomation.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. books.rsc.org [books.rsc.org]

- 15. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 16. scribd.com [scribd.com]

Mass spectrometry fragmentation of "2-(2,3-Dihydrobenzofuran-5-yl)ethanol"

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol

Abstract

This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of this compound (C₁₀H₁₂O₂), a molecule of interest in synthetic chemistry and drug development. We explore the distinct fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) techniques. Under EI-MS, the molecule undergoes a characteristic benzylic cleavage, yielding a highly stable dihydrobenzofuranylmethyl cation as the base peak. In contrast, ESI-MS/MS analysis of the protonated molecule, [M+H]⁺, is dominated by the neutral loss of water, followed by subsequent fragmentation of the dihydrobenzofuran ring. This guide elucidates the underlying mechanisms, presents detailed fragmentation schemes, and provides standardized protocols for its characterization, offering a valuable resource for researchers in analytical chemistry, pharmacology, and metabolomics.

Introduction to this compound

This compound is a heterocyclic compound featuring a dihydrobenzofuran core linked to an ethanol side chain. The dihydrobenzofuran moiety is a common scaffold in a wide array of natural products and pharmacologically active molecules. Understanding the structural integrity and metabolic fate of such compounds is critical in drug development and safety assessment. Mass spectrometry is an indispensable tool for this purpose, providing sensitive and specific structural information based on the mass-to-charge ratio of the parent molecule and its fragments. This guide serves as a senior-level application resource, detailing the fragmentation logic of this specific molecule to aid in its unambiguous identification in complex matrices.

Core Principles of Mass Spectrometry Fragmentation

The fragmentation pattern of a molecule is fundamentally dictated by the ionization method employed. The choice between a "hard" ionization technique like Electron Ionization (EI) and a "soft" technique like Electrospray Ionization (ESI) determines the initial energy imparted to the molecule and, consequently, the extent and nature of its fragmentation.

-

Electron Ionization (EI): In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a high-energy molecular radical cation (M⁺•). This excess energy induces extensive and often complex fragmentation, providing a detailed structural "fingerprint." The fragmentation of these odd-electron ions often follows pathways understood through free-radical chemistry.[1][2]

-

Electrospray Ionization (ESI): ESI is a soft ionization method that transfers analyte molecules from solution to the gas phase as intact, charged ions, typically protonated molecules ([M+H]⁺) in positive ion mode. These even-electron ions have low internal energy. Fragmentation is therefore minimal in the source and is instead induced controllably in a collision cell (tandem mass spectrometry, or MS/MS). This process typically involves the elimination of small, stable neutral molecules and follows pathways predictable through cation chemistry.[3][4]

Electron Ionization (EI-MS) Fragmentation Pathway

Under EI conditions, the fragmentation of this compound is initiated by the formation of the molecular ion (M⁺•) at m/z 164. The subsequent fragmentation is dominated by cleavages that lead to the formation of the most stable ions.

The most probable and energetically favorable fragmentation is the cleavage of the Cα-Cβ bond of the ethanol side chain, a process known as benzylic cleavage. This is because the dihydrobenzofuran ring system, like a benzene ring, can effectively stabilize an adjacent positive charge. This cleavage results in the formation of a highly stable dihydrobenzofuranylmethyl cation at m/z 133 and the loss of a neutral hydroxymethyl radical (•CH₂OH). Due to its exceptional stability, the ion at m/z 133 is predicted to be the base peak in the EI spectrum.

Further fragmentation can occur from this base peak or from the molecular ion. Drawing parallels with the known fragmentation of the 2,3-dihydrobenzofuran core, which shows key fragments at m/z 120 and 91[5][6], we can anticipate subsequent losses from the m/z 133 ion, such as the loss of a hydrogen molecule or cleavage of the dihydrofuran ring.

Key EI Fragment Ions

| m/z (Nominal) | Proposed Formula | Calculated Exact Mass | Description |

| 164 | [C₁₀H₁₂O₂]⁺• | 164.08373 | Molecular Ion (M⁺•) |

| 133 | [C₉H₉O]⁺ | 133.06534 | Base Peak. Formed by benzylic cleavage (loss of •CH₂OH). |

| 105 | [C₇H₅O]⁺ | 105.03349 | Loss of CO from m/z 133. |

| 104 | [C₈H₈]⁺• | 104.06260 | Retro-Diels-Alder type fragmentation of the dihydrofuran ring. |

| 91 | [C₇H₇]⁺ | 91.05478 | Tropylium ion, a common fragment from alkylbenzene derivatives. |

EI Fragmentation Diagram

Caption: Predicted EI fragmentation pathway showing the formation of the base peak at m/z 133.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

In positive-mode ESI, the molecule is first protonated to form the pseudomolecular ion [M+H]⁺ at m/z 165. The most likely sites for protonation are the lone pair electrons on the two oxygen atoms—the hydroxyl group and the ether oxygen. Protonation of the hydroxyl group is particularly favorable as it creates a good leaving group (water).

Upon collisional activation (CID) in an MS/MS experiment, the dominant initial fragmentation step is the facile neutral loss of a water molecule (H₂O, 18 Da) from the protonated ethanol side chain. This is a classic fragmentation pathway for protonated alcohols.[7] This loss generates a stable secondary carbocation at m/z 147 .

This primary fragment ion at m/z 147 can undergo further fragmentation. Studies on related dihydrobenzofuran neolignans have shown that subsequent fragmentation often involves losses of small neutral molecules like carbon monoxide (CO) or cleavages within the dihydrofuran ring.[8][9] A plausible pathway for the m/z 147 ion is the loss of CO (28 Da), yielding a fragment at m/z 119. Another possibility is a retro-Diels-Alder (RDA) type cleavage of the dihydrofuran ring, leading to the loss of ethene (C₂H₄, 28 Da), which would also result in a fragment at m/z 119.

Key ESI-MS/MS Fragment Ions

| Precursor m/z | Fragment m/z | Proposed Formula | Calculated Exact Mass | Neutral Loss | Description |

| 165.09101 | - | [C₁₀H₁₃O₂]⁺ | 165.09156 | - | Protonated Molecule [M+H]⁺ |

| 165.09101 | 147.08044 | [C₁₀H₁₁O]⁺ | 147.08099 | H₂O | Primary Fragment. Loss of water from the ethanol side chain. |

| 147.08044 | 119.04912 | [C₈H₇O]⁺ | 119.04969 | CO | Loss of carbon monoxide from the m/z 147 fragment. |

| 147.08044 | 119.08554 | [C₉H₁₁]⁺ | 119.08608 | C₂H₄ | Alternative pathway: Loss of ethene via RDA-type cleavage. |

ESI-MS/MS Fragmentation Diagram

Caption: Predicted ESI-MS/MS pathway showing the primary loss of water to form m/z 147.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

While nominal mass data provides strong evidence for a proposed structure, High-Resolution Mass Spectrometry (HRMS) is essential for definitive confirmation. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or FT-ICR analyzers, provide mass measurements with sub-ppm accuracy.[10] This precision allows for the calculation of an unambiguous elemental formula for both the parent ion and its fragments. For example, distinguishing the fragment at m/z 119 between the elemental compositions [C₈H₇O]⁺ (exact mass 119.04969) and [C₉H₁₁]⁺ (exact mass 119.08608) is trivial with HRMS, thereby validating the proposed fragmentation pathways.

Suggested Experimental Protocols

To ensure reproducibility and generate high-quality, trustworthy data, the following starting protocols are recommended.

Protocol 1: GC-EI-MS Analysis

This workflow is ideal for volatile, thermally stable compounds and generates reproducible library-searchable spectra.

-

Sample Preparation: Dissolve the sample in a volatile solvent (e.g., methanol, ethyl acetate) to a concentration of ~10-100 µg/mL.

-

GC Separation:

-

Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 70°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 400.

-

Protocol 2: LC-ESI-MS/MS Analysis

This workflow is suited for direct analysis from solutions and allows for controlled fragmentation experiments.

-

Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) to a concentration of ~1-10 µg/mL.

-

LC Separation (Optional, for complex mixtures):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 - 4.0 kV.

-

Source Temperature: 120°C.

-

Desolvation Gas Flow/Temp: As per instrument recommendation (e.g., 600 L/hr, 350°C).

-

MS1 Scan: Scan from m/z 100 to 300 to identify the [M+H]⁺ ion at m/z 165.

-

MS2 Product Ion Scan: Isolate the precursor ion at m/z 165 and apply varying collision energies (e.g., 10, 20, 30 eV) to observe the fragments at m/z 147 and 119.

-

Conclusion

The mass spectrometric fragmentation of this compound is predictable and yields structurally diagnostic ions that depend on the ionization method used.

-

EI-MS is characterized by a dominant benzylic cleavage , producing a base peak at m/z 133 .

-

ESI-MS/MS is defined by the neutral loss of water from the protonated molecule, resulting in a primary fragment at m/z 147 .

These distinct, high-intensity fragment ions serve as reliable markers for the identification and structural confirmation of this compound and can be used to differentiate it from its isomers. The application of HRMS and the standardized protocols provided herein will ensure the generation of accurate and self-validating data for researchers in drug development and related scientific fields.

References

-

de Souza, R. O., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. [Link]

-

de Souza, R. O., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass - SciSpace. Journal of Mass Spectrometry. [Link]

-

Kikuchi, H., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 92(17), 12033-12039. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Catinella, S., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. [Link]

-

University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

-

Begala, M., et al. (2009). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. Journal of Mass Spectrometry, 44(2), 245-51. [Link]

-

National Center for Biotechnology Information. (n.d.). Dihydrobenzofuran. PubChem Compound Database. [Link]

-

Nielsen, H. J. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]

-

Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

-

Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 188-212. [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

-

Rathinam, P., et al. (2021). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. ResearchGate. [Link]

-

Sparkman, O. D. (2022). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

-

Hiragana, K. (2023). High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. Journal of Analytical and Bioanalytical Techniques. [Link]

-

Meyer, M. R., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn. Analytical and Bioanalytical Chemistry, 407(12), 3459-72. [Link]

-

Borges, E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

-

Ball, L. T., et al. (1978). Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... ResearchGate. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. thiele.ruc.dk [thiele.ruc.dk]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Dihydrobenzofuran | C8H8O | CID 10329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. longdom.org [longdom.org]

Physical and chemical properties of "2-(2,3-Dihydrobenzofuran-5-yl)ethanol"

An In-depth Technical Guide to 2-(2,3-Dihydrobenzofuran-5-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates the structural features, physicochemical parameters, and spectral characteristics of the molecule. Furthermore, it delves into its synthesis, reactivity, and potential applications, with a particular focus on its role as a key intermediate in the synthesis of pharmacologically active agents. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, pharmacology, and drug development, offering both foundational knowledge and practical insights.

Introduction

This compound, a derivative of the benzofuran scaffold, represents a class of heterocyclic compounds that are integral to the development of numerous therapeutic agents. The benzofuran moiety is a common feature in a wide array of biologically active molecules, exhibiting diverse pharmacological activities including anticancer, antibacterial, and antifungal properties.[1] The structural uniqueness of this compound, characterized by a dihydrobenzofuran ring system linked to an ethanol side chain, makes it a versatile building block in organic synthesis. Its utility is particularly noted in the synthesis of compounds such as Darifenacin, where it serves as a crucial impurity and intermediate.[2] This guide aims to consolidate the available scientific information on this compound, providing a detailed analysis of its properties and potential applications to support ongoing and future research endeavors.

Molecular Structure and Physicochemical Properties

The structural and physicochemical properties of this compound are fundamental to understanding its behavior in chemical reactions and biological systems.

Molecular Identification

| Identifier | Value |

| IUPAC Name | 2-(2,3-dihydro-1-benzofuran-5-yl)ethanol[2] |

| CAS Number | 87776-76-9[2] |

| Molecular Formula | C₁₀H₁₂O₂[2] |

| Canonical SMILES | C1COC2=C1C=C(C=C2)CCO[2] |

| InChI | InChI=1S/C10H12O2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7,11H,3-6H2[3] |

| InChIKey | IPSIYKHOHYJGMO-UHFFFAOYSA-N[3] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide valuable insights into the molecule's behavior.

| Property | Value | Source |

| Molecular Weight | 164.20 g/mol | [2] |

| XLogP3-AA | 1.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 164.083729621 Da | [2] |

| Topological Polar Surface Area | 29.5 Ų | [2] |

| Heavy Atom Count | 12 | [2] |

| Complexity | 147 | [2] |

| Boiling Point (Predicted) | 491.7ºC at 760 mmHg | [4] |

| Density (Predicted) | 1.267g/cm³ | [4] |

Synthesis and Characterization

The synthesis of this compound and its derivatives is a critical aspect of its application in research and development. This section outlines a general synthetic approach and the analytical techniques used for its characterization.

Synthetic Pathways